molecular formula C12H9ClN2O B1620159 2-Chloro-N-phenyl-3-pyridinecarboxamide CAS No. 56149-29-2

2-Chloro-N-phenyl-3-pyridinecarboxamide

Cat. No.: B1620159
CAS No.: 56149-29-2
M. Wt: 232.66 g/mol
InChI Key: MPNXSZJPSVBLHP-UHFFFAOYSA-N
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Description

2-Chloro-N-phenyl-3-pyridinecarboxamide is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a phenylcarboxamide group at the 3-position. Its molecular formula is C₁₂H₉ClN₂O, with a molecular weight of 250.66 g/mol. The compound’s structural features, including the electron-withdrawing chlorine atom and the planar pyridine-carboxamide system, make it a versatile intermediate in medicinal chemistry and materials science.

Biological Activity

2-Chloro-N-phenyl-3-pyridinecarboxamide (CAS No. 56149-29-2) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by various studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a chloro and phenyl group. This configuration is significant as it influences the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a study on N-(substituted phenyl)-2-chloroacetamides showed effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N-(4-chlorophenyl)-2-chloroacetamideS. aureus12 μg/mL
N-(3-bromophenyl)-2-chloroacetamideE. coli32 μg/mL
N-(4-fluorophenyl)-2-chloroacetamideC. albicans16 μg/mL

These findings indicate that halogenated derivatives tend to have enhanced antimicrobial activity due to their increased lipophilicity, allowing better membrane penetration .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Research has shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In one study, synthesized derivatives were tested against different cancer cell lines, revealing promising results in inhibiting growth at low concentrations .

Table 2: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMCF-7 (breast cancer)45.5
Compound BHeLa (cervical cancer)32.1
Compound CA549 (lung cancer)28.7

The data suggest that the presence of electronegative substituents enhances the cytotoxicity against cancer cells .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The mechanism involves binding to the active sites of specific enzymes, thereby blocking their activity. This characteristic is crucial in developing therapeutic agents targeting various diseases.

The proposed mechanism includes:

  • Binding Affinity : The compound interacts with enzyme active sites through hydrogen bonding and hydrophobic interactions.
  • Inhibition : By occupying the active site, it prevents substrate binding, leading to reduced enzymatic activity.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against MRSA strains, showing significant inhibition comparable to standard antibiotics.
  • Cytotoxicity Analysis : Another investigation focused on its cytotoxic effects on NIH/3T3 cell lines, determining an IC50 value that indicates low toxicity while maintaining efficacy against cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-N-phenyl-3-pyridinecarboxamide, and how can reaction yields be optimized?

The synthesis typically involves coupling 3-pyridinecarboxylic acid derivatives with substituted anilines. A key step is the cyclization of intermediates using strong bases like sodium hydride in polar aprotic solvents (e.g., dimethylformamide). Yield optimization requires precise stoichiometric control of reactants, inert atmosphere conditions to prevent side reactions, and temperature modulation (e.g., reflux at 80–100°C). Post-reaction quenching with ice-water is critical but hazardous due to exothermic side reactions with sodium hydride .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

X-ray crystallography is the gold standard for resolving bond angles and torsional conformations, as demonstrated for analogous pyridinecarboxamide derivatives (e.g., bond lengths: C17–C22 = 1.383 Å, C18–C19 = 1.375 Å) . Complementary methods include:

  • NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carboxamide NH signals (δ 10.1–10.5 ppm).
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1660–1680 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of electronic properties and reactivity?

Density-functional theory (DFT) calculations using functionals like B3LYP/6-31G(d) can model electron density distributions, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, the Laplacian of the electron density correlates with reactive sites, guiding predictions for nucleophilic/electrophilic attack on the pyridine ring or chloro-substituent . Solvent effects (e.g., polarizable continuum models) refine reactivity predictions in biological or catalytic systems.

Q. How should researchers resolve contradictions in reported biological activities of structurally similar analogs?

Contradictions often arise from assay variability (e.g., cell-line specificity, concentration ranges). Methodological solutions include:

  • Dose-response profiling : Establish IC₅₀ values across multiple models (e.g., cancer vs. normal cells).
  • Target validation : Use CRISPR knockouts or siRNA to confirm enzyme inhibition (e.g., kinase targets) .
  • Structural analogs : Compare substituent effects (e.g., fluoro vs. chloro groups on pyridine) using SAR studies .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

Crystallization difficulties often stem from conformational flexibility. Solutions include:

  • Co-crystallization : Add small molecules (e.g., thiourea) to stabilize lattice packing.
  • Temperature gradients : Slow cooling from supersaturated solutions in ethanol/water mixtures.
  • Halogen bonding : Leverage chloro-substituents to form Cl···π or Cl···N interactions, as seen in related thiazolidinone derivatives .

Q. Methodological Guidance for Data Contradictions

Q. How to address discrepancies in reaction yields reported for similar synthetic protocols?

  • Parameter replication : Systematically vary solvents (DMF vs. DMSO), bases (NaH vs. KOtBu), and reaction times.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates or dimerization).
  • In situ monitoring : Employ Raman spectroscopy to track reaction progress and intermediate stability .

Q. What computational tools analyze non-covalent interactions influencing biological activity?

  • Molecular docking (AutoDock Vina) : Predict binding poses with protein targets (e.g., kinase ATP-binding pockets).
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Corrogate electronic descriptors (e.g., logP, polar surface area) with bioactivity data .

Q. Emerging Research Directions

Q. Can this compound serve as a precursor for photoactive metal-organic frameworks (MOFs)?

The pyridine-carboxamide moiety can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺). Preliminary studies on analogous structures show potential for MOFs with luminescent properties. Key steps include:

  • Coordination chemistry : Optimize metal-ligand ratios in solvothermal synthesis.
  • Photophysical assays : Measure quantum yields and excitation-emission profiles .

Q. What are the implications of tautomerism in stability studies?

The carboxamide group may exhibit keto-enol tautomerism, affecting solubility and reactivity. Investigate using:

  • Variable-temperature NMR : Monitor proton shifts indicative of tautomeric equilibrium.
  • Theoretical calculations : Compare relative energies of tautomers at the MP2/cc-pVTZ level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structure : Features a phthalimide core with a chlorine atom at the 3-position and a phenyl group attached to the nitrogen (Fig. 1, ).
  • Key Differences: The phthalimide ring introduces two carbonyl groups, increasing polarity compared to the pyridinecarboxamide backbone. Applications: Primarily used as a monomer for synthesizing polyimides, which are high-performance polymers . Synthetic Utility: Requires high purity for polymerization, unlike 2-chloro-N-phenyl-3-pyridinecarboxamide, which is more often utilized in small-molecule drug discovery .

N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

  • Structure: Contains a thiazolidinone ring fused with a pyridinecarboxamide group and a 4-chlorophenyl substituent ().
  • Biological Activity: Demonstrated antimicrobial properties in studies, likely due to the thiazolidinone ring’s ability to disrupt microbial membranes . Crystallography: Single-crystal X-ray data () reveal a dihedral angle of 119.00° between the pyridine and phenyl rings, compared to the near-planar arrangement in this compound .

2-Chloro-N-(4-fluorophenyl)pyridine-3-carboxamide

  • Structure : Differs by a fluorine atom at the para position of the phenyl ring (C₁₂H₈ClFN₂O, MW 250.66) .
  • Physicochemical Properties: Higher logP (lipophilicity) compared to the non-fluorinated analog, influencing bioavailability .

6-Chloro-N-[5-(2-(cyclohexylamino)pyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide

  • Structure: Incorporates a thiazole ring, cyclohexylamino group, and methylphenyl substitution ().
  • Key Differences: The thiazole and cyclohexylamino groups introduce steric bulk, likely reducing solubility but improving target specificity. Applications: Designed for kinase inhibition, contrasting with simpler analogs used in broader antimicrobial contexts .

Research Findings and Implications

  • Synthetic Methods : The preparation of this compound analogs often employs UPLC conditions (e.g., Waters Acquity BEH C18 column) for purity analysis, similar to methods used for furopyridine derivatives ().
  • Crystallographic Data: Dihedral angles between aromatic rings in thiazolidinone derivatives (e.g., 119.00°) suggest greater conformational flexibility compared to planar pyridinecarboxamides, impacting packing efficiency and solubility .
  • Biological Activity: Thiazolidinone-containing analogs exhibit enhanced antimicrobial activity, likely due to sulfur-mediated interactions with microbial enzymes .

Properties

IUPAC Name

2-chloro-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-11-10(7-4-8-14-11)12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNXSZJPSVBLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204682
Record name 3-Pyridinecarboxamide, 2-chloro-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56149-29-2
Record name 2-Chloro-N-phenyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56149-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxamide, 2-chloro-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxamide, 2-chloro-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-N-phenyl-3-pyridinecarboxamide
2-Chloro-N-phenyl-3-pyridinecarboxamide
2-Chloro-N-phenyl-3-pyridinecarboxamide
2-Chloro-N-phenyl-3-pyridinecarboxamide
2-Chloro-N-phenyl-3-pyridinecarboxamide
2-Chloro-N-phenyl-3-pyridinecarboxamide

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